molecular formula C24H22ClN5O B3221521 1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-40-4

1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3221521
CAS No.: 1207027-40-4
M. Wt: 431.9
InChI Key: NBLOWBWFDMSCAH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide ( 1207027-40-4) is a chemical compound with the molecular formula C24H22ClN5O and a molecular weight of 431.92 g/mol . This complex molecule features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry and drug discovery due to its potential for diverse biological interactions . The structure is further substituted with 4-chlorophenyl, 3-pyridyl, and a cumyl benzyl group, which may influence its physicochemical properties and binding affinity. While the specific biological targets and full research applications for this compound are not yet fully detailed in the public domain, compounds of this class are frequently investigated as key intermediates in organic synthesis and for the development of novel pharmacologically active agents . Researchers can acquire this material in various quantities for proprietary research programs. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c1-16(2)18-7-5-17(6-8-18)14-27-24(31)22-23(19-4-3-13-26-15-19)30(29-28-22)21-11-9-20(25)10-12-21/h3-13,15-16H,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLOWBWFDMSCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the pyridine ring to the triazole core.

    Introduction of the chlorophenyl and propan-2-ylphenyl groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or disrupt protein-protein interactions, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

Compound A : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
  • Core : Pyrazole (vs. triazole in the target compound).
  • Substituents :
    • 4-Chlorophenyl at position 3.
    • 2,4-Dichlorophenyl at position 1.
    • 3-Pyridylmethyl carboxamide at position 3.
  • Bioactivity: Acts as a cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM) .
Compound B : N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Core : 1,2,3-Triazole (same as target).
  • Substituents: 3-Chlorophenyl at position 1. 4-Acetylphenyl carboxamide at position 4. Amino group at position 5.
  • Key Difference: The amino group at position 5 may increase solubility but reduce steric bulk compared to the pyridin-3-yl group in the target compound.

Functional Group Modifications

Compound C : 3-(2-Chlorophenyl)-N′-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide ()
  • Core : Pyrazole.
  • Substituents :
    • 2-Chlorophenyl at position 3.
    • (E)-4-Pyridinyl ethylidene carbohydrazide at position 5.
  • Key Difference : The carbohydrazide group introduces a hydrazone linkage, which may enhance metal-chelating properties but reduce hydrolytic stability compared to the carboxamide in the target compound.
Compound D : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
  • Core : Hybrid triazole-pyrazole system.
  • Substituents :
    • 4-Fluorophenyl and 4-methylphenyl groups.
    • Carbothioamide instead of carboxamide.
  • Key Difference : The thioamide group increases lipophilicity and may alter binding kinetics in biological systems.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~450 g/mol 475 g/mol 370 g/mol 382 g/mol
LogP (Predicted) 4.2 5.1 3.8 3.5
Hydrogen Bond Acceptors 6 5 5 6
Bioactivity Under investigation CB1 antagonist Unknown Chelation
  • Lipophilicity : The isopropyl group in the target compound contributes to higher LogP compared to Compounds B and C.
  • Metabolic Stability : Triazole cores (target and Compound B) are generally more resistant to oxidation than pyrazoles (Compound A) .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Chlorophenyl groups at positions 1 or 5 enhance receptor binding in CB1 antagonists (Compound A) .
    • Pyridyl substituents improve water solubility but may reduce blood-brain barrier penetration.
  • Crystallographic Data : Compounds with triazole cores (e.g., ) exhibit planar geometries, favoring π-π stacking interactions in crystal lattices .

Biological Activity

1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has gained attention in various scientific fields due to its unique structure and potential biological activities. This compound features a triazole ring, a pyridine ring, and chlorophenyl and propan-2-ylphenyl substituents, which contribute to its diverse pharmacological properties.

  • Molecular Formula: C23H24ClN5O
  • Molecular Weight: 429.92 g/mol
  • IUPAC Name: this compound

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Viability Assays: The compound demonstrated significant cytotoxic effects on various cancer cell lines, including Caco-2 (human colorectal cancer) cells, where it reduced cell viability by approximately 39.8% compared to untreated controls (p < 0.001) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies: It showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Pathways: The triazole moiety is known to inhibit specific enzymes involved in cellular processes.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Key modifications that influence activity include:

  • Substituents on the triazole and pyridine rings can enhance binding affinity to target proteins.
ModificationEffect on Activity
Chlorine SubstitutionIncreases lipophilicity and bioavailability
Propan-2-yl GroupEnhances steric hindrance, improving selectivity

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Synthesis and Characterization

Q: What are the key synthetic steps and optimal conditions for preparing this compound? A: The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Step 1: Preparation of the azide precursor (e.g., 4-chlorophenyl azide) and alkyne (e.g., propargyl-substituted pyridine).
  • Step 2: Cycloaddition under mild conditions (e.g., CuI catalyst, DMSO solvent, room temperature, 12–24 hours) to ensure regioselectivity and high yield (~70–85%) .
  • Step 3: Purification via HPLC or column chromatography to isolate the product.
    Characterization: Confirm structure using 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups (e.g., triazole C=N stretch at ~1600 cm1^{-1}) .

Advanced Reaction Optimization

Q: How can reaction yields be improved while minimizing byproducts in triazole formation? A: Optimize via:

  • Catalyst Screening: Test Cu(I) sources (e.g., CuI, CuBr) with ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance catalytic efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require degassing to prevent oxidation.
  • Kinetic Studies: Use in situ monitoring (e.g., TLC or inline IR) to identify bottlenecks (e.g., slow azide formation).
  • Byproduct Mitigation: Introduce scavenger resins (e.g., thiourea-bound) to remove excess copper post-reaction .

Structural Analysis and Computational Modeling

Q: What advanced techniques resolve ambiguities in the compound’s electronic structure? A: Combine experimental and computational methods:

  • X-ray Crystallography: Determine bond lengths/angles (e.g., triazole N–N distance ~1.31 Å) and confirm regiochemistry .
  • Multiwfn Analysis: Calculate electron localization functions (ELF) or electrostatic potential maps to predict reactive sites (e.g., pyridine nitrogen as H-bond acceptor) .
  • DFT Studies: Optimize geometry at the B3LYP/6-31G(d) level to correlate with experimental NMR shifts (±2 ppm tolerance) .

Biological Activity and Mechanism

Q: How can researchers design assays to evaluate this compound’s biological activity? A: Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition: Use fluorescence polarization (FP) assays for ATP-binding pockets (common in triazole derivatives).
  • Antimicrobial Screening: Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus), leveraging the chlorophenyl group’s membrane-disrupting potential .
  • Mechanistic Probes: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to targets like CYP450 enzymes (pyridine moiety may modulate interactions) .

Data Contradictions in Bioactivity Studies

Q: How should discrepancies in reported IC50_{50} values across studies be addressed? A: Systematically evaluate variables:

  • Assay Conditions: Compare buffer pH (e.g., pyridine protonation at pH < 6 alters solubility) .
  • Cell Line Variability: Test across multiple lines (e.g., HepG2 vs. HEK293) to rule out off-target effects.
  • Meta-Analysis: Use tools like RevMan to aggregate data from peer-reviewed studies, excluding outliers with high heterogeneity (I2^2 > 50%) .

Structure-Activity Relationship (SAR) Strategies

Q: What substituent modifications enhance target selectivity? A: Focus on:

  • Chlorophenyl Group: Replace with electron-withdrawing groups (e.g., CF3_3) to boost metabolic stability .
  • Benzyl Substituent: Introduce polar groups (e.g., –OH, –NH2_2) on the isopropylphenyl moiety to improve solubility without compromising logP (target ~3.5) .
  • Pyridine Ring: Explore 3-pyridyl vs. 4-pyridyl analogs to modulate steric effects in binding pockets .

Stability and Degradation Pathways

Q: How can hydrolytic or oxidative degradation be minimized during storage? A: Conduct accelerated stability studies (40°C/75% RH for 6 months):

  • pH Stability: Store in neutral buffers (pH 7.4) to prevent triazole ring hydrolysis.
  • Light Sensitivity: Use amber vials to block UV-induced degradation (λ > 300 nm).
  • Oxidation: Add antioxidants (e.g., BHT at 0.01% w/v) or inert atmosphere (N2_2) storage .

In Silico ADMET Profiling

Q: What computational tools predict this compound’s pharmacokinetic properties? A: Leverage:

  • SwissADME: Estimate bioavailability (e.g., %F > 30% desirable) and blood-brain barrier penetration (BBB score < 0.1 recommended for non-CNS targets).
  • pkCSM: Predict CYP3A4 inhibition risk (critical for drug-drug interactions).
  • ADMETlab 2.0: Flag hepatotoxicity alerts based on structural alerts (e.g., triazole-related idiosyncratic toxicity) .

Crystallization Challenges

Q: Why does this compound resist crystallization, and how can this be overcome? A: Likely due to conformational flexibility from the triazole and benzyl groups. Strategies:

  • Co-Crystallization: Add co-formers (e.g., succinic acid) to stabilize specific conformers.
  • High-Throughput Screening: Use 96-well plates with varied solvents (e.g., EtOAc/hexane gradients) to identify nucleation conditions .

Scaling-Up Synthetic Routes

Q: What modifications ensure reproducibility in gram-scale synthesis? A: Adapt for flow chemistry:

  • Continuous Azide Generation: Avoid isolation of explosive intermediates via in-line quenching.
  • Reactor Design: Use microfluidic chips with Cu-coated channels to minimize catalyst loading (<1 mol%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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